2-hydroxy-1-(4-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which includes fused pyrimidine rings.
Preparation Methods
The synthesis of 1-(4-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves several steps. One common method includes the condensation of appropriate aldehydes and amines to form intermediate imines, which are then cyclized to produce the desired pyrimidine derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair . By inhibiting these enzymes, the compound can induce genomic instability and cell death, making it a potential candidate for cancer therapy . The pathways involved include DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and thiazolo[4,5-d]pyrimidine derivatives . Compared to these compounds, 1-(4-METHYLPHENYL)-6-(1-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both methylphenyl and phenylethyl groups .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O2/c1-14-8-10-17(11-9-14)25-19-18(20(26)23-21(25)27)12-24(13-22-19)15(2)16-6-4-3-5-7-16/h3-11,15,22H,12-13H2,1-2H3,(H,23,26,27) |
InChI Key |
ISRTWHJPYWHCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CN(CN3)C(C)C4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
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